molecular formula C69H116N26O15S2 B1664746 L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide CAS No. 132956-87-7

L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide

Cat. No.: B1664746
CAS No.: 132956-87-7
M. Wt: 1614.0 g/mol
InChI Key: TZQXLCWSYQJGKV-YGLLJKSHSA-N
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Description

A 71915 is an atrial natricuretic factor receptor antagonist. It blocks physiological effects of angiotensin.

Scientific Research Applications

Antithrombotic Effects in Animal Models

L-cysteine-based synthetic peptides, including variations like N-(mercaptoacetyl)-D-tyrosyl-L-arginylglycyl-L-α-aspartyl-cyclic (1→5)-sulfide, have shown potential in antithrombotic applications. Studies on such compounds revealed their ability to inhibit thrombus formation in animal models. For example, the administration of these compounds in hamsters and dogs demonstrated inhibition of in vivo thrombus formation, ex vivo platelet aggregation, and in some cases, prolongation of bleeding time. This indicates a significant role in modulating platelet-mediated thrombosis without causing extensive bleeding, a crucial balance in antithrombotic therapy (Collen et al., 1994).

Synthesis of Peptides and Proteins

Studies focusing on the synthesis of protected tetradecapeptides and hexadecapeptideamides involving L-cysteine derivatives have been pivotal in understanding protein and peptide synthesis. This research provides insights into the stepwise construction of peptide chains, essential for developing synthetic methods for protein engineering and pharmaceutical applications (Bodanszky & Williams, 1967); (Wünsch et al., 1971).

Role in Pain and Arthritis

Research involving L-cysteine and related compounds like d-arginyl-l-arginyl-l-prolyl-trans-4-hydroxy-l-prolylglycyl-3-(2-thyenyl)-l-alanyl-l-seryl-d-1,2,2,4-tetrahydro-3-isoquinolinecarbonyl-l-(2a,3b,7ab)-octahydro-1H-indole-2-carbonyl-l-arginine has contributed to understanding pain and arthritis mechanisms. These compounds were used to study the role of transient receptor potential vanilloid 1 (TRPV1) receptors in chronic arthritis and pain modulation, providing a basis for developing novel analgesics and anti-inflammatory drugs (Szabó et al., 2005).

Enzymatic Synthesis of Cysteine-Containing Dipeptides

The study of arginyl-tRNA synthetase's ability to catalyze the formation of Arg-Cys dipeptides opened new avenues in understanding enzymatic synthesis processes. This research provides insights into enzyme-catalyzed reactions beyond traditional protein synthesis pathways, highlighting the versatility and complexity of enzymatic processes in cells (Jakubowski, 1995).

Properties

CAS No.

132956-87-7

Molecular Formula

C69H116N26O15S2

Molecular Weight

1614.0 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid

InChI

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1

InChI Key

TZQXLCWSYQJGKV-YGLLJKSHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O

Appearance

Solid powder

132956-87-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2
(arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide
A 71915
A-71915
A71915

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Reactant of Route 2
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Reactant of Route 3
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Reactant of Route 4
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Reactant of Route 5
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide
Reactant of Route 6
L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-L-arginyl-, cyclic (2-13)-disulfide

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